molecular formula C8H10N4S2 B1439585 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole CAS No. 1211751-27-7

1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole

Cat. No.: B1439585
CAS No.: 1211751-27-7
M. Wt: 226.3 g/mol
InChI Key: YLIDEBOMCPFKEA-UHFFFAOYSA-N
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Description

1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole ( 1211751-27-7) is a chemical compound with the molecular formula C8H10N4S2 and a molecular weight of 226.30 g/mol . This building block features a disulfanyl bridge connecting two 1-methyl-1H-pyrazole rings, a structure that may be of significant interest in medicinal chemistry and chemical biology for developing molecular probes or protein-binding agents . The compound is associated with the InChIKey YLIDEBOMCPFKEA-UHFFFAOYSA-N . It is essential for researchers to handle this material with appropriate precautions. Safety information indicates that it may cause harmful effects if ingested, in contact with skin, or inhaled, and can cause skin and eye irritation . Key hazard statements include H302, H312, H315, H319, H332, and H335 . Recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors, washing thoroughly after handling, wearing protective gloves/eye protection, using only outdoors or in a well-ventilated area, and storing under specific conditions, with some suppliers recommending storage at -4°C for 1-2 weeks or -20°C for longer periods . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-methyl-4-[(1-methylpyrazol-4-yl)disulfanyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S2/c1-11-5-7(3-9-11)13-14-8-4-10-12(2)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIDEBOMCPFKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)SSC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole typically proceeds via two main stages:

  • Formation of 1-methyl-1H-pyrazole units: This is commonly achieved by the reaction of hydrazine derivatives with 1,3-diketones or related precursors. The methylation at the nitrogen atom is introduced either before or after ring formation depending on the chosen synthetic route.

  • Introduction of the disulfide linkage: The disulfide bond connecting the two pyrazole moieties is introduced by reacting the pyrazole thiol or related sulfur-containing intermediates with suitable disulfide reagents or under oxidative coupling conditions.

This approach ensures the formation of the disulfide bridge, which is crucial for the compound’s chemical and biological activities.

Detailed Synthetic Procedure

A representative synthetic method includes:

  • Synthesis of 1-methyl-1H-pyrazole: Starting from hydrazine and 1,3-diketones, cyclization reactions under controlled temperature and solvent conditions yield the pyrazole ring.

  • Preparation of pyrazole thiol intermediate: The pyrazole ring is functionalized to introduce a thiol (-SH) group at the 4-position, typically through substitution reactions.

  • Disulfide bond formation: The thiol intermediates are then oxidatively coupled using mild oxidizing agents (e.g., iodine, hydrogen peroxide) or reacted with disulfide reagents to form the disulfide linkage, yielding the target compound.

Reaction conditions such as temperature, solvent choice, and oxidant concentration are optimized to maximize yield and purity while minimizing side reactions.

Industrial Production Considerations

For large-scale synthesis, the process is adapted to continuous flow reactors and automated systems to enhance reproducibility and efficiency. Key factors include:

  • Reaction control: Precise temperature and reagent feed control to prevent over-oxidation or degradation of the disulfide bond.

  • Purification: Use of chromatographic or crystallization techniques to achieve high purity, essential for downstream applications.

  • Environmental and safety aspects: Selection of less corrosive reagents and solvents to facilitate safer handling and waste management.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Pyrazole ring formation Hydrazine + 1,3-diketones, solvent (e.g., ethanol), moderate heat (40-90°C) Cyclization to form pyrazole ring
Thiol functionalization Sulfurizing agents or nucleophilic substitution Introduce thiol group
Disulfide bond formation Mild oxidants (I2, H2O2), or disulfide reagents, room temperature to mild heating Oxidative coupling to disulfide

Optimization of these parameters is critical for achieving high selectivity and yield.

Comparative Analysis with Related Compounds

Compound Linkage Type Reactivity Applications
1-methyl-1H-pyrazole None Limited redox activity Basic heterocyclic building block
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)thio]-1H-pyrazole Thioether Moderate redox activity Intermediate in synthesis
This compound Disulfide High redox activity Redox biology studies, enzyme inhibition research

The disulfide linkage in the target compound imparts unique redox properties, distinguishing it from thioether or unsubstituted pyrazoles.

Research Findings and Notes

  • The disulfide bond is sensitive to redox conditions, allowing the compound to act as a reversible redox switch in biological systems.

  • The synthetic routes reported emphasize the use of mild oxidizing agents to avoid over-oxidation to sulfoxides or sulfones, which can alter the compound’s properties.

  • Industrial methods prioritize scalability and environmental safety, employing less corrosive alkylating agents and solvents with easier recovery and recycling potential.

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Pyrazole ring synthesis Hydrazine + diketones cyclization High yield, well-established Control of regioselectivity
Thiol functionalization Substitution or sulfurization of pyrazole Enables disulfide formation Potential side reactions
Disulfide bond formation Oxidative coupling with mild oxidants Mild conditions preserve compound integrity Over-oxidation risk
Industrial scale-up Continuous flow reactors, automated synthesis High purity, reproducibility Equipment cost, process control
Environmental considerations Use of less corrosive reagents, solvent recovery Safer, cost-effective Optimization needed for scale

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the disulfide linkage.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole involves its interaction with biological molecules through the disulfide linkage. This linkage can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins and enzymes. The pyrazole ring can also interact with various molecular targets, influencing biological pathways and exerting its effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Feature Functional Group Comparison Reference
4-((4-Methoxyphenyl)thio)-1-methyl-1H-pyrazole Single thioether (-S-) linkage Sulfur in thioether (vs. disulfide)
1-Methyl-4-(phenylethynyl)-1H-pyrazole Ethynyl (-C≡C-) bridge Carbon-based linker (vs. S-S)
1-(1,3-Dimethyl-1H-pyrazole-4-sulfonyl)-piperazine Sulfonamide (-SO₂-) group Sulfonyl group (oxidized sulfur)
Glumetinib (C21H17N9O2S) Sulfonyl (-SO₂-) linkage Sulfone (higher oxidation state)
1-Methyl-4-(tributylstannyl)-1H-pyrazole Organotin (Sn) substituent Heavy metal center (vs. non-metallic S-S)

Key Observations :

  • The disulfide bridge in the target compound introduces redox sensitivity, as disulfides can undergo reduction to thiols or participate in thiol-disulfide exchange .
  • Thioether (e.g., compound 14f) and sulfonamide derivatives (e.g., ) exhibit greater stability but lack redox activity .
  • Ethynyl-linked pyrazoles (e.g., 5da) prioritize π-conjugation over sulfur-mediated reactivity .

Key Observations :

  • The target compound’s synthesis may require controlled oxidative conditions to avoid over-oxidation to sulfones or sulfoxides.
  • Suzuki couplings (used in and ) are versatile for pyrazole-boronate intermediates but target C-C bonds rather than S-S .

Key Observations :

  • The disulfide group may reduce aqueous solubility compared to sulfonamides or amines but enhance membrane permeability .
  • Sulfonamide and sulfone derivatives (e.g., Glumetinib) are more prevalent in pharmaceuticals due to stability and hydrogen-bonding capacity .
  • Organotin pyrazoles () are niche intermediates but pose toxicity concerns .

Key Observations :

  • Pyrazole derivatives with sulfonyl or boronate groups dominate pharmaceutical and agrochemical applications due to tunable reactivity .

Biological Activity

Overview

1-Methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole, a compound belonging to the pyrazole family, exhibits significant biological activity due to its unique structural features, particularly the disulfide linkage. This compound is being explored for various pharmacological effects, including anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

Chemical Structure and Properties

The chemical formula of this compound is C8H10N4S2C_8H_{10}N_4S_2, with a molecular weight of 226.32 g/mol. The presence of the disulfide bond in its structure is crucial for its biological interactions and reactivity.

The biological activity of this compound can be attributed to its ability to undergo redox reactions due to the disulfide linkage. This property allows it to interact with various biological molecules, including proteins and enzymes, potentially leading to modifications that influence biological pathways. The pyrazole ring may also participate in interactions with molecular targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in these compounds enhances their antibacterial efficacy.

CompoundBacterial Strains TestedInhibition Percentage
This compoundE. coli, S. aureusUp to 85%

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated in various studies. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds within this class have demonstrated an inhibition rate comparable to established anti-inflammatory drugs like dexamethasone.

CompoundCytokine Inhibition (TNF-α)Cytokine Inhibition (IL-6)
Dexamethasone76% at 1 µM86% at 1 µM
Pyrazole Derivative61–85% at 10 µM76–93% at 10 µM

Case Study 1: Antimicrobial Efficacy

In a study published by Selvam et al., a series of novel pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that the presence of a thioether or disulfide linkage significantly enhanced antimicrobial activity compared to other structural variants.

Case Study 2: Anti-inflammatory Properties

Research by Tewari et al. evaluated several pyrazole derivatives for their anti-inflammatory effects. Among them, certain compounds exhibited substantial inhibition of inflammatory markers in vitro, suggesting potential therapeutic applications in conditions characterized by inflammation.

Q & A

Q. What synthetic methods are commonly employed for preparing 1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole, and what critical reaction conditions must be controlled?

The synthesis typically involves oxidative coupling of thiol-containing pyrazole precursors. Reagents like iodine or hydrogen peroxide facilitate disulfide bond formation under controlled pH (neutral to slightly basic) and inert atmospheres (e.g., nitrogen) to prevent side reactions. Reaction progress should be monitored via TLC or HPLC to confirm intermediate formation before disulfide linkage. Post-reaction purification via column chromatography or recrystallization ensures product integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.5 ppm for N-methyl) and aromatic protons (δ ~7.5–8.5 ppm for pyrazole rings). Disulfide bridges lack protons but influence neighboring shifts.
  • IR : Confirm S–S stretching vibrations (~500–550 cm⁻¹) and absence of thiol (–SH) bands (~2550 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns consistent with sulfur content. Cross-referencing with computational predictions (e.g., Gaussian) enhances accuracy .

Q. What are the best practices for handling and storing this compound to prevent degradation?

Store under inert gas (argon) at –20°C in amber vials to minimize light/oxygen exposure. Use anhydrous solvents (e.g., DCM, acetonitrile) during handling. Regularly assess purity via HPLC, especially after prolonged storage, as disulfide bonds may undergo redox degradation .

Advanced Research Questions

Q. What strategies mitigate disulfide bond reduction during synthesis or biological assays?

Employ sterically hindered oxidizing agents (e.g., Ellman’s reagent) to stabilize the S–S bond. Incorporate electron-donating substituents (e.g., methyl groups) on pyrazole rings to enhance redox resilience. For biological studies, use chelating agents (e.g., EDTA) to sequester metal ions that catalyze reduction .

Q. How do electronic effects of substituents on the pyrazole rings influence the redox stability of the disulfide bond?

Electron-donating groups (e.g., methyl) increase sulfur electron density, improving resistance to nucleophilic attack. Electron-withdrawing groups (e.g., nitro) destabilize the bond. Validate via cyclic voltammetry (redox potentials) and DFT calculations (HOMO-LUMO gaps). Contrast experimental half-lives under varying pH/redox conditions to quantify effects .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Disulfide bond flexibility can lead to poor crystal lattice formation. Optimize crystallization using slow vapor diffusion (e.g., ether into DCM) and co-crystallization agents. High-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELX refinement resolve torsional angles and S–S bond lengths (~2.05 Å). Compare with analogous structures (e.g., bipyrazole disulfides) for validation .

Q. How can contradictory biological activity data across studies be systematically resolved?

Conduct meta-analyses controlling for variables:

  • Assay conditions : Redox-active media may alter disulfide stability.
  • Cell lines : Membrane permeability differences affect bioavailability.
  • Metabolomics : Identify metabolites via LC-MS to rule out degradation artifacts. Standardize protocols (e.g., OECD guidelines) and validate with positive controls .

Q. What computational approaches predict the reactivity of the disulfide moiety in novel derivatives?

  • DFT/MD simulations : Calculate bond dissociation energies (BDEs) and solvation effects.
  • Docking studies : Model interactions with biological targets (e.g., thioredoxin reductase).
  • QSAR : Correlate substituent Hammett constants (σ) with experimental redox rates. Cross-validate with in vitro assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole
Reactant of Route 2
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1-methyl-4-[(1-methyl-1H-pyrazol-4-yl)disulfanyl]-1H-pyrazole

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